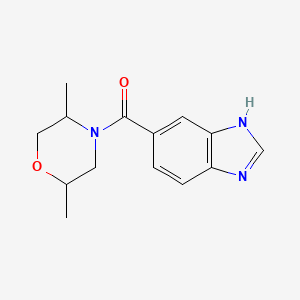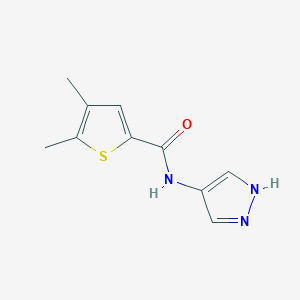
2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CPA" and has been studied extensively for its ability to modulate various biological pathways.
作用機序
The mechanism of action of 2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide is not fully understood, but it is believed to modulate various biological pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
CPA has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against neuronal damage. Additionally, CPA has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. However, a limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in clinical settings.
将来の方向性
There are several future directions for research on 2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide. One potential direction is to further investigate its potential as an anti-cancer agent and its mechanism of action in cancer cells. Another direction is to explore its potential as a neuroprotective agent and its mechanism of action in animal models of neurological disorders. Additionally, research could focus on optimizing the synthesis of CPA to improve its efficacy and reduce any potential side effects.
合成法
The synthesis of 2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide can be achieved through a multi-step reaction process involving the reaction of cyclohexanone with hydrazine hydrate to form cyclohexyl hydrazine. The resulting cyclohexyl hydrazine is then reacted with ethyl chloroacetate to form 2-cyclohexyl-N-ethylidenehydrazinecarboxamide. Finally, the desired compound, 2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide, is obtained through the reaction of 2-cyclohexyl-N-ethylidenehydrazinecarboxamide with 4-methyl-1H-pyrazole-3,5-diamine.
科学的研究の応用
2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. One study found that CPA exhibited significant anti-proliferative effects on cancer cells, indicating its potential as an anti-cancer agent. Another study demonstrated that CPA had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, CPA has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-11(14-10-7-12-13-8-10)6-9-4-2-1-3-5-9/h7-9H,1-6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKXXJUCWGXCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(1H-pyrazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)
![5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541987.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B7541991.png)

![N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine](/img/structure/B7542020.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)




![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)

![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)